Ecdysone

Übersicht

Beschreibung

Ecdysone is a steroidal prohormone of the major insect molting hormone 20-hydroxythis compound. It is secreted from the prothoracic glands of insects and plays a crucial role in their molting and metamorphosis processes . These compounds are widespread in the plant and animal kingdoms and are known for their significant biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ecdysone can be synthesized through various chemical transformations. The synthesis often involves the modification of naturally occurring sterols. For instance, the synthesis of 20-hydroxythis compound, a prominent ecdysteroid, involves the hydroxylation of this compound at the 20th position .

Industrial Production Methods: Industrial production of this compound primarily relies on its extraction from natural sources. Plants such as Cyanotis arachnoidea and Rhaponticum carthamoides are rich sources of this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ecdyson unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Synthese seiner Analoga und Derivate unerlässlich .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid werden verwendet, um Ecdyson zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um Ecdyson zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und alkylierte Derivate von Ecdyson, die unterschiedliche biologische Aktivitäten zeigen .

Wissenschaftliche Forschungsanwendungen

Ecdyson hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Ecdyson und seine Derivate werden als Ausgangsmaterialien für die Synthese komplexer steroidaler Verbindungen verwendet.

Biologie: Ecdyson wird ausgiebig auf seine Rolle bei der Insektenentwicklung und Metamorphose untersucht.

Medizin: Ecdyson zeigt verschiedene pharmakologische Aktivitäten, einschließlich entzündungshemmender und anaboler Effekte, was es zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.

Industrie: Ecdyson wird in der Landwirtschaft als Insektenwachstumsregler eingesetzt, um Schädlingspopulationen zu kontrollieren

5. Wirkmechanismus

Ecdyson übt seine Wirkungen aus, indem es an Ecdysonrezeptoren bindet, die nukleare Rezeptoren sind, die die Genexpression regulieren. Nach der Bindung induziert Ecdyson die Expression von Genen, die an der Häutung und Metamorphose beteiligt sind. Dieser Prozess beinhaltet die Bildung von Chromosomenpuffern, die Stellen hoher Genexpression in Polytänchromosomen sind . Die molekularen Zielstrukturen von Ecdyson umfassen verschiedene Transkriptionsfaktoren und Enzyme, die am Steroidstoffwechsel beteiligt sind .

Wirkmechanismus

Ecdysone exerts its effects by binding to this compound receptors, which are nuclear receptors that regulate gene expression. Upon binding, this compound induces the expression of genes involved in molting and metamorphosis. This process involves the formation of chromosome puffs, which are sites of high gene expression in polytene chromosomes . The molecular targets of this compound include various transcription factors and enzymes involved in steroid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ecdyson ist strukturell ähnlich anderen steroidalen Verbindungen wie Androgenen und Gallensäuren. Im Gegensatz zu Androgenen zeigt Ecdyson keine androgenen oder östrogenen Wirkungen, was es zu einer sichereren Alternative für verschiedene Anwendungen macht . Ähnliche Verbindungen umfassen:

20-Hydroxyecdysone: Ein hochwirksames Ecdysteroid, das an der Insektenhäutung beteiligt ist.

Ponasteron A: Ein weiteres Ecdysteroid mit ähnlichen biologischen Aktivitäten.

Makisteron A: Ein weniger verbreitetes Ecdysteroid, das in bestimmten Insektenarten gefunden wird.

Die einzigartigen Eigenschaften von Ecdyson, wie seine ungiftige Natur und seine breite Palette biologischer Aktivitäten, machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.

Biologische Aktivität

Ecdysone is a steroid hormone primarily found in insects, playing a crucial role in regulating various biological processes, including molting, metamorphosis, and reproduction. This compound is part of the ecdysteroid class of hormones, which are derived from cholesterol and are essential for the growth and development of insects. Understanding the biological activity of this compound provides insights into its mechanisms of action and potential applications in various fields, including agriculture and medicine.

This compound operates through a well-defined mechanism involving its binding to specific nuclear receptors. The primary receptor for this compound is the this compound receptor (EcR), which forms a heterodimer with Ultraspiracle (USP). This complex transduces the hormonal signal leading to changes in gene expression that govern developmental transitions. Upon binding, this compound activates early response genes while repressing late response genes, thereby orchestrating a cascade of developmental events .

Key Steps in this compound Signaling:

- This compound Release : Synthesized in the prothoracic gland from cholesterol.

- Receptor Binding : this compound binds to EcR/USP heterodimer.

- Gene Activation/Repression : Triggers transcriptional changes leading to developmental processes.

Effects on Development

This compound regulates several critical processes during insect development:

- Molting : Promotes shedding of the exoskeleton.

- Metamorphosis : Transitions from larval to adult stages.

- Reproductive Development : Influences maturation and fertility.

Research has shown that variations in this compound levels can lead to different developmental outcomes depending on the timing and concentration of hormone release .

Comparative Biological Activity

This compound's effects are not limited to insects; it has been studied for its potential impacts on other organisms, including mammals. For instance, research indicates that ecdysteroids may influence muscle growth and metabolic processes in vertebrates, suggesting possible applications as performance enhancers in sports or muscle-building supplements .

Case Study 1: this compound and Cancer Research

Recent studies have explored the role of this compound in cancer biology. The hormone's ability to regulate cell proliferation and differentiation has made it a candidate for understanding tumorigenesis. For example, disruptions in this compound signaling pathways have been linked to various cancers, providing a model for investigating therapeutic targets .

Case Study 2: Ecdysteroids as Nutraceuticals

Research into phytoecdysteroids (plant-derived ecdysteroids) has revealed their potential health benefits, including muscle mass increase and improved exercise performance. A study demonstrated that athletes using supplements containing ecdysteroids showed enhanced physical performance compared to a placebo group .

Data Table: Biological Effects of this compound

Eigenschaften

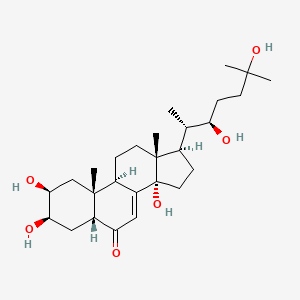

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,23-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEZCKBFRMILAV-JMZLNJERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3604-87-3 | |

| Record name | α-Ecdysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecdysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2β,3β,5β,22R)-2,3,14,22,25-pentahydroxycholest-7-en-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECDYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH692X7B7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.